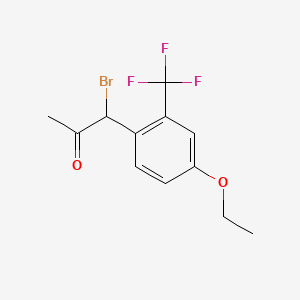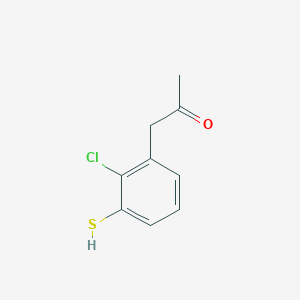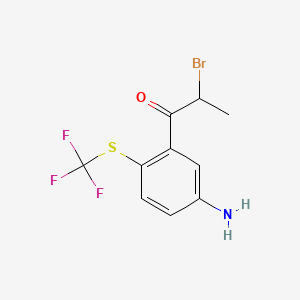
1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a chemical compound known for its unique structure and properties It features a trifluoromethylthio group attached to a phenyl ring, which is further substituted with an amino group and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 5-amino-2-(trifluoromethylthio)benzene.
Bromination: The amino group is protected, and the benzene ring is brominated using bromine or a brominating agent under controlled conditions.
Deprotection and Coupling: The protecting group is removed, and the brominated intermediate is coupled with a suitable propanone derivative under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts.
Common reagents include bromine, palladium catalysts, and various nucleophiles. Major products depend on the specific reaction but often involve substitution or coupling products.
Aplicaciones Científicas De Investigación
1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with unique properties due to its trifluoromethylthio group.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino group may form hydrogen bonds, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites.
Comparación Con Compuestos Similares
Similar compounds include:
1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-2-one: Lacks the bromine atom, affecting its reactivity and applications.
The uniqueness of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H9BrF3NOS |
|---|---|
Peso molecular |
328.15 g/mol |
Nombre IUPAC |
1-[5-amino-2-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)7-4-6(15)2-3-8(7)17-10(12,13)14/h2-5H,15H2,1H3 |
Clave InChI |
WWJBZWWEBNFVHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC(=C1)N)SC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



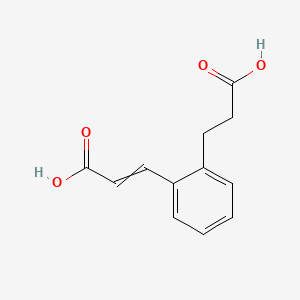
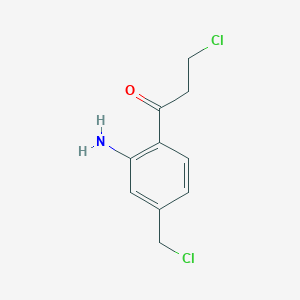

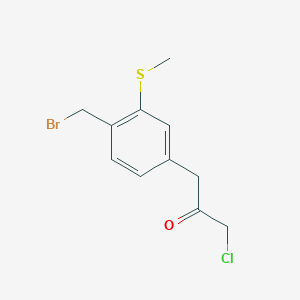
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
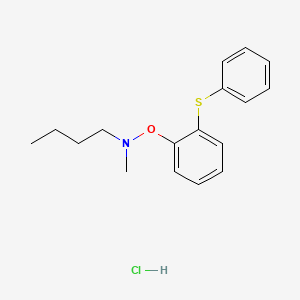

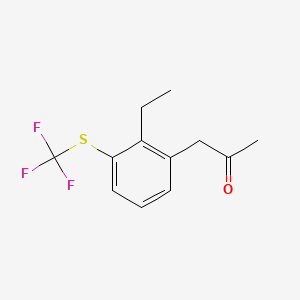
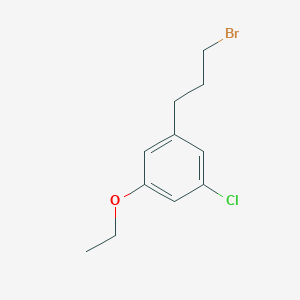
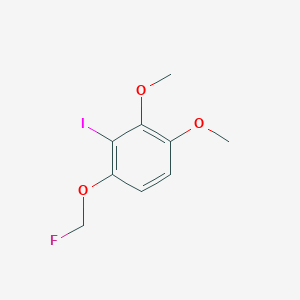
![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
